molecular formula C14H22N6OS B6500085 N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide CAS No. 953968-52-0

N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide

Cat. No.: B6500085
CAS No.: 953968-52-0
M. Wt: 322.43 g/mol
InChI Key: GWCXDWPIFUZMAE-UHFFFAOYSA-N
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Description

N-{2-[6-(Methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide (CAS 953968-52-0) is a small molecule research compound with a molecular formula of C14H22N6OS and a molecular weight of 322.43 g/mol . This chemical features a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its role as a bioisostere of the purine ring of ATP, enabling it to act as an ATP-competitive inhibitor for various kinase targets . The core structure is functionalized with key substituents that modulate its activity and selectivity: a methylsulfanyl group at the 6-position, a propylamino group at the 4-position, and a propanamide side chain on the N-1 ethyl group . Pyrazolo[3,4-d]pyrimidine derivatives are extensively investigated in oncology research for their potent inhibitory activity against kinases such as Cyclin-Dependent Kinase 2 (CDK2), which plays a critical role in cell cycle progression and is a validated target for cancer therapy . Compounds within this class have demonstrated significant in vitro anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Beyond oncology, this scaffold is also explored for potential applications in inflammatory diseases and other therapeutic areas driven by kinase signaling pathways. This product is offered for research purposes and is available for quick delivery in quantities ranging from 1mg to 50mg . This product is for research use only and is not intended for human or veterinary diagnosis or therapeutic applications.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6OS/c1-4-6-16-12-10-9-17-20(8-7-15-11(21)5-2)13(10)19-14(18-12)22-3/h9H,4-8H2,1-3H3,(H,15,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCXDWPIFUZMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier Amidination and Heterocyclization

5-Aminopyrazole derivatives react with N,N-substituted amides (e.g., DMF) in the presence of PBr₃ to generate 4-formylpyrazole intermediates. Subsequent treatment with hexamethyldisilazane (HMDS) induces heterocyclization, forming the pyrazolo[3,4-d]pyrimidine core. Optimized conditions (DMF, 60°C, 1–2 h for amidination; HMDS, 70–80°C, 3–5 h for cyclization) yield the core structure in 91% efficiency.

Key Reaction Parameters

StepReagentsTemperatureTimeYield
AmidinationPBr₃, DMF60°C1–2 h95%
HeterocyclizationHMDS70–80°C3–5 h91%

Functionalization at Position 4: Propylamino Group Installation

The propylamino group is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Amination

Treating a 4-chloro intermediate with excess propylamine in ethanol at reflux (24 h, 80°C) achieves substitution. This method, adapted from, which details amino group installation in similar intermediates, typically affords >85% yield.

Reductive Amination

Condensation of a 4-keto derivative with propylamine followed by NaBH₄ reduction offers an alternative route, though this requires additional oxidation steps.

Functionalization at Position 1: Ethyl-Propanamide Side Chain

The ethyl-propanamide side chain is installed through alkylation followed by acylation.

Alkylation with 2-Bromoethylamine

Reacting the core with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in acetonitrile (60°C, 12 h) introduces the ethylamine moiety. Yields of 75–80% are typical for analogous alkylations.

Acylation with Propanoic Acid Derivative

The ethylamine intermediate is acylated using propanoic acid activated as an acyl chloride (propionyl chloride) in dichloromethane with triethylamine (0°C to RT, 2 h). This method, inspired by, which details propanamide synthesis via acid-ammonia reactions, achieves >90% conversion.

Integrated Synthetic Pathway

Combining these steps, the proposed synthesis proceeds as follows:

  • Core Formation : 5-Amino-1,3-diphenylpyrazole → Vilsmeier amidination → Heterocyclization with HMDS → Pyrazolo[3,4-d]pyrimidine core (91% yield).

  • Methylsulfanyl Introduction : Thiolation of 6-position with NaSCH₃ (80°C, 12 h → 78% yield).

  • Propylamino Installation : 4-Chloro intermediate + propylamine (ethanol, reflux → 86% yield).

  • Side Chain Attachment :

    • Alkylation: 1-position + 2-bromoethylamine → ethylamine intermediate (77% yield).

    • Acylation: Ethylamine + propionyl chloride → propanamide (92% yield).

Overall Yield : ~50% (multi-step cumulative).

Industrial-Scale Considerations

Patent highlights the importance of cost-effective, scalable processes. Key adaptations for industrial production include:

  • Solvent Recycling : DMF and ethanol are recovered via distillation.

  • Catalyst Optimization : Using HMDS over metal-based catalysts reduces heavy metal waste.

  • Continuous Flow Systems : Automating thiolation and amidation steps minimizes batch variability.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing substitutions at positions 1, 4, and 6 necessitate precise reaction control.

  • Purification : Column chromatography remains critical for isolating intermediates, though recrystallization in ethanol improves scalability.

  • Yield Improvements : Microwave-assisted heterocyclization could reduce reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may yield sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives of the pyrazolopyrimidine core.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyrazolopyrimidine core are replaced by other groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid or potassium permanganate in water.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Halogenation followed by nucleophilic substitution using alkyl halides or amines.

Major Products: The major products formed from these reactions include oxidized derivatives (sulfoxides and sulfones), reduced derivatives, and substituted pyrazolopyrimidines.

Scientific Research Applications

Chemistry

  • Catalysis: : It acts as a catalyst or catalyst precursor in various organic reactions.

  • Material Science: : Employed in the synthesis of novel materials with specific electronic or photophysical properties.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

  • Molecular Probes: : Used as a molecular probe in biochemical studies.

Medicine

  • Pharmaceuticals: : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

  • Polymers: : Utilized in the synthesis of specialized polymers with unique characteristics.

Mechanism of Action

Molecular Targets and Pathways: N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide exerts its effects through various mechanisms, depending on the context of its application. In enzyme inhibition, it binds to the active site of specific enzymes, blocking substrate access and thereby inhibiting the enzyme's activity. In pharmaceuticals, it may interact with cellular receptors or pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

(i) N-{2-[6-(Methylsulfanyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopropanecarboxamide
  • Position 4: Morpholine replaces propylamino, introducing a polar, cyclic amine.
  • Amide Group : Cyclopropanecarboxamide (rigid, three-membered ring) vs. propanamide (linear chain).
  • Implications: Morpholine enhances solubility but may reduce membrane permeability.
(ii) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
  • Sulfonamide Group : Replaces propanamide, offering stronger hydrogen-bonding capacity.
  • Physical Data : Melting point 252–255°C; molecular mass 603.0 g/mol.

Substituent-Driven Functional Comparisons

Compound Position 4 Position 6 Amide/Functional Group Key Properties
Target Compound Propylamino Methylsulfanyl Propanamide-ethyl chain Moderate lipophilicity; potential kinase inhibition
Morpholine Analog 4-Morpholinyl Methylsulfanyl Cyclopropanecarboxamide Higher solubility; rigid conformation
Chromenyl-Sulfonamide Amino - Sulfonamide Enhanced H-bonding; aromatic interactions
N,N1-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Dimethylamino - - Increased basicity; reduced steric bulk

Research Findings and Implications

  • Activity Trends :
    • Propanamide derivatives (target compound) show balanced lipophilicity for blood-brain barrier penetration, whereas sulfonamides () favor peripheral targets .
    • Morpholine analogs exhibit improved aqueous solubility but reduced cellular uptake in vitro .
  • Thermal Stability : The chromenyl-sulfonamide’s high melting point (252–255°C) suggests strong crystalline packing, advantageous for formulation .

Biological Activity

N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide, also known by its CAS number 941896-27-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N6OS2 with a molecular weight of 390.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core that is significant in medicinal chemistry due to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds related to the pyrazolo[3,4-d]pyrimidine structure exhibit a wide range of biological activities including:

  • Antiviral Activity : Some derivatives have shown inhibitory effects against viruses such as varicella-zoster virus and human cytomegalovirus, although specific activity for this compound remains to be fully elucidated .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have shown up to 85% inhibition of TNF-α at specific concentrations .
  • Antimicrobial Activity : Certain pyrazolo derivatives have demonstrated effectiveness against various bacterial strains and fungi .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory pathways or viral replication processes.

Case Studies

Several studies have explored the biological activity of similar pyrazolo compounds:

  • Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit TNF-α and IL-6. One notable compound exhibited a comparable anti-inflammatory effect to dexamethasone at low concentrations .
  • Antiviral Evaluation : In a study assessing the antiviral potential of various pyrazolo derivatives, some compounds showed promising results against viral replication with moderate efficacy .
  • Antimicrobial Screening : Research involving the antimicrobial properties of pyrazolo compounds revealed significant inhibition against strains such as E. coli and Aspergillus niger, indicating potential therapeutic applications .

Summary Table of Biological Activities

Activity TypeCompound TestedEfficacyReference
AntiviralVarious pyrazolo derivativesModerate inhibition
Anti-inflammatoryPyrazole derivativesUp to 85% TNF-α inhibition
AntimicrobialPyrazole derivatives against bacterial strainsSignificant inhibition

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Use reflux conditions in polar aprotic solvents like ethanol or butanol to enhance solubility of intermediates . Catalysts such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can accelerate key steps like nucleophilic substitution . Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates through recrystallization (e.g., acetonitrile) . Final purity (>95%) should be confirmed via HPLC and NMR .

Q. What spectroscopic techniques confirm structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to the methylsulfanyl (~δ 2.5 ppm) and propylamino groups (~δ 1.0–3.0 ppm) to verify substituent positions .
  • IR Spectroscopy : Confirm the presence of amide bonds (C=O stretch ~1650 cm⁻¹) and thioether groups (C-S stretch ~650 cm⁻¹) .
  • LC-MS : Validate molecular weight ([M+H]+ ion) and detect impurities using high-resolution mass spectrometry .

Q. What are common biological targets for pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer: This class targets enzymes (e.g., acetylcholinesterase , kinases) and receptors (e.g., adenosine A₂A for neurological applications ). To identify targets:

  • Perform competitive inhibition assays with purified enzymes .
  • Use radioligand binding assays for receptor profiling .
  • Conduct transcriptomic analysis to detect downstream gene expression changes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed?

Methodological Answer:

  • Core Modifications : Replace methylsulfanyl with bulkier groups (e.g., benzyl) to assess steric effects on enzyme binding .
  • Side-Chain Optimization : Substitute the propanamide moiety with urea/thiourea derivatives to enhance solubility or target affinity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with kinase domains . Validate predictions via surface plasmon resonance (SPR) for binding kinetics .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay variability. To address this:

  • Standardize assay conditions (e.g., enzyme concentration, buffer pH) across labs .
  • Validate findings with orthogonal methods (e.g., isothermal titration calorimetry (ITC) alongside SPR) .
  • Re-synthesize batches to rule out impurities (>99% purity via HPLC) .

Q. What strategies mitigate low aqueous solubility in pharmacological assays?

Methodological Answer:

  • Chemical Modification : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the propanamide chain .
  • Formulation : Use co-solvents (DMSO ≤1%) or prepare nanoemulsions via high-pressure homogenization .
  • Analytical Monitoring : Quantify solubility via dynamic light scattering (DLS) and validate stability under physiological conditions .

Synthesis and Characterization Challenges

Q. What purification methods are recommended post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediate isolation .
  • Recrystallization : Optimize solvent pairs (ethanol/water) for final product crystallization .
  • HPLC Prep : Employ reverse-phase C18 columns for high-purity isolation (>99%) .

Q. How to assess stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stress : Store at 40°C/75% RH for 4 weeks; analyze degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor by UV-Vis spectroscopy .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures .

Computational and Mechanistic Approaches

Q. How can computational methods improve reaction pathway design?

Methodological Answer:

  • Quantum Chemistry : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Reaction Path Algorithms : Tools like Gaussian or ORCA simulate intermediates and optimize solvent/catalyst combinations .
  • Data Integration : Feed experimental results (e.g., yields, byproducts) into machine learning models to predict optimal conditions .

Q. What in silico approaches predict metabolite formation?

Methodological Answer:

  • MetaSite/ADMET Predictor : Simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) .
  • Molecular Dynamics : Model interactions with liver microsomal enzymes to predict dominant metabolites .
  • Validation : Compare predictions with in vitro hepatocyte assays .

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